Isolonchocarpin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Isolonchocarpin is a natural product found in Pongamia pinnata and Tephrosia purpurea with data available.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanisms of Action

Isolonchocarpin exhibits a variety of biological activities attributed to its chemical structure. The compound's reactive α,β-unsaturated system allows it to interact with various biological targets, leading to diverse pharmacological effects.

- Cytotoxicity : this compound has shown potent cytotoxic effects against different cancer cell lines, making it a candidate for developing anticancer therapies .

- Antioxidant Activity : The compound acts as a strong antioxidant, scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage associated with various diseases .

Anticancer Properties

This compound has been investigated for its ability to induce apoptosis in cancer cells. Studies indicate that it can inhibit cancer stem cell formation, which is essential for preventing tumor recurrence . Specifically, research has highlighted its effectiveness against:

- Breast Cancer : Demonstrated significant cytotoxicity against breast cancer cell lines.

- Leukemia : Showed potential in inhibiting the growth of acute myeloid leukemia cells .

Antimicrobial Activity

The compound has exhibited antimicrobial properties against various pathogens. It has been shown to inhibit the growth of both bacteria and fungi, making it valuable in treating infectious diseases:

- Bacterial Inhibition : Effective against antibiotic-resistant strains, providing an alternative treatment option for infections .

- Antifungal Effects : Research indicates that this compound can outperform traditional antifungal agents in certain cases .

Anti-inflammatory Effects

This compound's anti-inflammatory properties are significant for managing conditions characterized by chronic inflammation. It inhibits key inflammatory mediators and enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways .

Study on Cytotoxic Effects

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HL-60 (Leukemia) | 10 | Caspase activation |

Antimicrobial Efficacy Study

In another study focused on antimicrobial activity, this compound was tested against several pathogenic bacteria and fungi:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | Strong |

| Candida albicans | 4 µg/mL | Moderate |

The findings suggest that this compound could serve as a natural antimicrobial agent, particularly useful in combating resistant strains of bacteria.

Eigenschaften

CAS-Nummer |

34198-88-4 |

|---|---|

Molekularformel |

C20H18O3 |

Molekulargewicht |

306.36 |

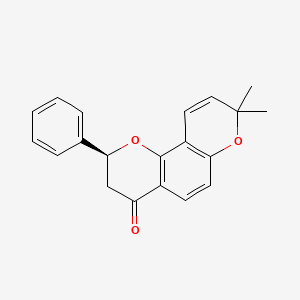

IUPAC-Name |

(2S)-8,8-dimethyl-2-phenyl-2,3-dihydropyrano[2,3-f]chromen-4-one |

InChI |

InChI=1S/C20H18O3/c1-20(2)11-10-15-17(23-20)9-8-14-16(21)12-18(22-19(14)15)13-6-4-3-5-7-13/h3-11,18H,12H2,1-2H3/t18-/m0/s1 |

SMILES |

CC1(C=CC2=C(O1)C=CC3=C2OC(CC3=O)C4=CC=CC=C4)C |

Synonyme |

(2S)-2,3-Dihydro-8,8-dimethyl-2-phenyl-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one; (-)-Isolonchocarpin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.